molecular formula C17H14N4OS B6143681 4-(2,6-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 568570-14-9

4-(2,6-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No. B6143681
CAS RN: 568570-14-9
M. Wt: 322.4 g/mol
InChI Key: SVCJVVHQEWDNOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(2,6-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one” belongs to a class of compounds known as triazoloquinazolines . These compounds are synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . They are known for their broad spectrum of biological activities .


Synthesis Analysis

The synthesis of triazoloquinazolines involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .

Scientific Research Applications

4-(2,6-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has been studied for its potential applications in biochemistry, physiology, and laboratory experiments. In biochemistry, this compound has been studied for its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In physiology, this compound has been studied for its potential to modulate the activity of certain receptors, such as the serotonin 5-HT1A receptor and the dopamine D2 receptor. In laboratory experiments, this compound has been studied for its potential to be used as a tool to study the structure and function of proteins and enzymes.

Mechanism of Action

Target of Action

The primary target of this compound is DNA . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA, making it a potential target for anticancer therapies .

Mode of Action

The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix . This can disrupt the normal structure and function of the DNA, potentially inhibiting the replication and transcription processes .

Biochemical Pathways

The compound’s interaction with DNA can affect various biochemical pathways. For instance, it can lead to the upregulation of the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulation of the pro-oncogenic cell survival Bcl-2 protein . These changes can trigger apoptosis, or programmed cell death, in cancer cells .

Pharmacokinetics

In silico admet profiles have been generated for similar compounds . These profiles can provide insights into the compound’s bioavailability and potential for drug interactions .

Result of Action

The result of the compound’s action is the potential inhibition of cancer cell growth . By intercalating DNA and disrupting its normal function, the compound can inhibit the replication and transcription processes, leading to cell death . This makes it a potential candidate for anticancer therapies .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other molecules can influence the compound’s binding affinity for its target

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2,6-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one in laboratory experiments include its small size, which makes it easy to work with, and its ability to interact with proteins and enzymes, which makes it a useful tool for studying protein structure and function. The limitations of using this compound in laboratory experiments include its potential toxicity, which can be an issue if it is used in high concentrations, and its potential to interact with other molecules, which can lead to unexpected results.

Future Directions

The potential future directions for research on 4-(2,6-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one include further investigation of its biochemical and physiological effects, further exploration of its potential applications in drug discovery and development, and further investigation of its potential toxicity. Additionally, further research could be conducted on the structure-activity relationships of this compound, as well as its potential to interact with other molecules and its potential to be used in combination with other compounds.

Synthesis Methods

4-(2,6-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can be synthesized through a two-step process involving the reaction of 2,6-dimethylphenyl isothiocyanate with 4-amino-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one. The first step is a nucleophilic substitution reaction, in which the isothiocyanate attacks the nitrogen atom of the quinazolinone, forming an intermediate thiourea. The second step is a dehydration reaction, in which the thiourea is heated to produce this compound.

properties

IUPAC Name

4-(2,6-dimethylphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c1-10-6-5-7-11(2)14(10)21-15(22)12-8-3-4-9-13(12)20-16(21)18-19-17(20)23/h3-9H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCJVVHQEWDNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)C3=CC=CC=C3N4C2=NNC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901127856
Record name 4-(2,6-Dimethylphenyl)-2,4-dihydro-1-thioxo[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901127856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

568570-14-9
Record name 4-(2,6-Dimethylphenyl)-2,4-dihydro-1-thioxo[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=568570-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,6-Dimethylphenyl)-2,4-dihydro-1-thioxo[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901127856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.